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N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a benzyl group attached to the nitrogen atom, and a propyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Formation of Carboxamide: The brominated pyrrole is then reacted with benzylamine and propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include N-benzyl-4-substituted-N-propyl-1H-pyrrole-2-carboxamides with various functional groups at the 4-position.
Oxidation and Reduction: Products include N-oxides and dehalogenated pyrrole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrole derivatives . The presence of both benzyl and propyl groups on the nitrogen atom of the carboxamide enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for further drug development .
Biological Activity
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a pyrrole ring with a bromine atom at the 4-position, a benzyl group at the nitrogen atom, and a propyl chain attached to the carboxamide functional group. Its molecular formula is C${15}$H${17}$BrN$_{2}$O. The unique structural characteristics contribute to its biological properties, making it a candidate for further research and development.
Biological Activity Overview
Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities:
- Antimicrobial Activity : This compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Structural modifications in pyrrole derivatives can enhance their efficacy against pathogens.
- Anti-Tuberculosis Properties : The presence of electron-withdrawing groups on the pyrrole ring has been correlated with improved anti-tuberculosis activity. This suggests that further optimization of this compound could lead to more potent analogs .
Molecular docking studies have been employed to investigate how this compound interacts with target proteins associated with bacterial infections. These studies reveal that the compound binds effectively to active sites of enzymes critical for pathogen survival and replication, which may elucidate its mechanism of action.
Comparative Biological Activity
The following table summarizes the biological activities of various pyrrole derivatives compared to this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Bromo-N-methyl-N-propyl-1H-pyrrole-2-carboxamide | Methyl group instead of benzyl | Antimicrobial activity |
N-(4-chlorobenzyl)-4-bromo-N-propyl-1H-pyrrole-2-carboxamide | Chlorine substituent on benzyl | Enhanced anti-tuberculosis activity |
4-Bromo-N-(2-fluorobenzyl)-N-propyl-1H-pyrrole-2-carboxamide | Fluorinated benzyl group | Potentially increased potency |
This compound | Benzyl and propyl substituents | Significant antimicrobial and anti-tuberculosis properties |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
- Anti-Tuberculosis Activity : Structural modifications were found to significantly influence the potency against Mycobacterium tuberculosis, with certain derivatives showing enhanced efficacy due to specific substituents on the pyrrole ring .
- Cytotoxicity Studies : In vitro assessments revealed that some pyrrole derivatives exhibit low cytotoxicity while maintaining significant antibacterial activity, making them suitable candidates for therapeutic applications .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Optimization of Structure : Investigating different substituents on the pyrrole ring to enhance biological activity and selectivity against specific pathogens.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.
- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its antimicrobial effects.
Properties
Molecular Formula |
C15H17BrN2O |
---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H17BrN2O/c1-2-8-18(11-12-6-4-3-5-7-12)15(19)14-9-13(16)10-17-14/h3-7,9-10,17H,2,8,11H2,1H3 |
InChI Key |
ITJZUMSEROSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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